molecular formula C10H16BrNO2 B2548007 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one CAS No. 1564635-91-1

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B2548007
CAS No.: 1564635-91-1
M. Wt: 262.147
InChI Key: BIMDAYKKEYIFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H16BrNO2 and its molecular weight is 262.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is involved in the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogs. This process involves cyanomethylation of chiral enolates derived from related 1,3-oxazolidin-2-ones, showing good stereoselectivity. The cyanomethylation products are converted into GABA derivatives by alkaline hydrolysis and hydrogenation (Azam, D'souza, & Wyatt, 1996).

Synthesis of Heterocyclic Systems

The compound is used in the synthesis of various heterocyclic systems. For example, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, is used to form derivatives like imidazopyridinyl-propanol and oxazolidinone derivatives with potential pharmaceutical applications (Bogolyubov, Chernysheva, & Semenov, 2004).

Oxazolidin-2-one Ring in Synthetic Organic Chemistry

The oxazolidin-2-one ring, to which this compound is related, is significant in synthetic organic chemistry. It is used as chiral auxiliaries in asymmetric synthesis and as protective groups for amino alcohols. Its derivatives have also found application in the pharmaceutical industry (Zappia et al., 2007).

Anticancer Potential

Certain oxazolidin-2-one derivatives, closely related to this compound, have shown anticancer activity, particularly against breast and cervical cancer cells. They induce apoptosis by increasing ROS levels and causing mitochondrial dysfunction (Armentano et al., 2020).

Antimicrobial Activity

Oxazolidin-2-one derivatives, closely related to the compound , have been evaluated for their antimicrobial activity. These compounds have been tested against various bacterial strains, demonstrating potential as antibacterial agents (Demaray et al., 2008).

Enantiospecific Alkylations

The compound is used in enantiospecific alkylations of alanine, demonstrating its significance in stereochemical manipulations for the synthesis of various chiral molecules (Alonso et al., 1998).

Properties

IUPAC Name

5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDAYKKEYIFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.